

Side-by-side comparison of different commercial sources of (5R)-Dinoprost tromethamine

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Compound of Interest					
Compound Name:	(5R)-Dinoprost tromethamine				
Cat. No.:	B142929	Get Quote			

A comprehensive guide for researchers, scientists, and drug development professionals comparing commercial sources of **(5R)-Dinoprost tromethamine**. This document provides a side-by-side analysis of product specifications, detailed experimental methodologies for purity and biological activity assessment, and visual representations of the compound's signaling pathway and a recommended experimental workflow for comparative analysis.

Side-by-Side Comparison of Commercial (5R)-Dinoprost Tromethamine

(5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring Prostaglandin F2 α (PGF2 α), is a critical reagent in various research fields, including reproductive physiology and cardiovascular studies. Its primary mechanism of action is through the activation of the Prostaglandin F receptor (FP), a G-protein coupled receptor. Given its potent biological activity, the purity and integrity of the compound are of utmost importance for reproducible experimental results. This guide compares the product offerings from several major commercial suppliers.

Data Presentation: Product Specifications

The following table summarizes the available quantitative data for **(5R)-Dinoprost tromethamine** from various suppliers. Note that purity can vary between lots, and it is always recommended to consult the lot-specific certificate of analysis.



Supplier	Catalog Number	Purity	Method of Analysis	Formulation
Cayman Chemical	16020	≥99%	Not specified	A crystalline solid
Selleck Chemicals	S5056	99.45%[1]	HPLC[1]	A crystalline solid
MedChemExpres s	HY-12956A	≥98%	HPLC	A crystalline solid
Sigma-Aldrich	1213001	USP Reference Standard	Not specified	A crystalline solid
Tocris Bioscience	4214	>98%	HPLC	A crystalline solid

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of different sources of **(5R)-Dinoprost tromethamine**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is based on general pharmacopeial methods for Dinoprost Tromethamine analysis.[2]

- Objective: To determine the purity of (5R)-Dinoprost tromethamine and identify any related impurities.
- Instrumentation: A liquid chromatograph equipped with a UV detector set at 200 nm and a C18 column (e.g., 3.9-mm × 15-cm; packing L1).
- Reagents:
 - Acetonitrile, HPLC grade
 - Phosphoric acid, analytical grade



- Water, HPLC grade
- (5R)-Dinoprost tromethamine standard and samples for testing
- Procedure:
 - Mobile Phase Preparation: Prepare a filtered and degassed mixture of water, acetonitrile, and phosphoric acid (750:250:1). Adjust the ratio as needed for optimal separation.
 - Standard Solution Preparation: Accurately weigh and dissolve a known quantity of USP Dinoprost Tromethamine Reference Standard in the mobile phase to obtain a final concentration of approximately 1.0 mg/mL.
 - Sample Solution Preparation: Accurately weigh and dissolve approximately 25.0 mg of the
 (5R)-Dinoprost tromethamine sample in 25 mL of the mobile phase.
 - Chromatographic Conditions:
 - Flow rate: Approximately 2 mL per minute.
 - Injection volume: About 10 μL.
 - Analysis: Inject the standard and sample solutions into the chromatograph. Record the
 peak responses. The purity is calculated by comparing the area of the main peak in the
 sample chromatogram to the total area of all peaks.

Biological Activity Assessment: In Vitro Calcium Mobilization Assay

This is a representative protocol to assess the biological activity of **(5R)-Dinoprost tromethamine** by measuring its ability to induce an increase in intracellular calcium in a cell line expressing the FP receptor.

- Objective: To quantify the potency of (5R)-Dinoprost tromethamine by measuring its EC50 for calcium mobilization.
- Materials:



- A suitable cell line endogenously or recombinantly expressing the human FP receptor (e.g., HEK293 cells).
- A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
- (5R)-Dinoprost tromethamine standard and samples.
- A fluorescence plate reader capable of kinetic reading.

Procedure:

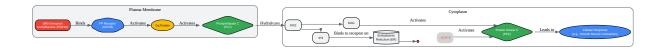
- Cell Preparation: Plate the FP receptor-expressing cells in a 96-well black, clear-bottom plate and culture until they reach a confluent monolayer.
- Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with the calcium indicator dye according to the manufacturer's instructions.
- Compound Preparation: Prepare a serial dilution of the (5R)-Dinoprost tromethamine standard and samples in the assay buffer.
- Measurement: Place the cell plate in the fluorescence plate reader. Record the baseline fluorescence, then add the different concentrations of the Dinoprost tromethamine solutions to the wells. Immediately begin kinetic measurement of fluorescence intensity for a period of 1-2 minutes.
- Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations Signaling Pathway of (5R)-Dinoprost Tromethamine

(5R)-Dinoprost tromethamine (PGF2α) mediates its effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor. This interaction primarily activates the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC).[3][4] PLC then hydrolyzes



phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to various cellular responses such as smooth muscle contraction.



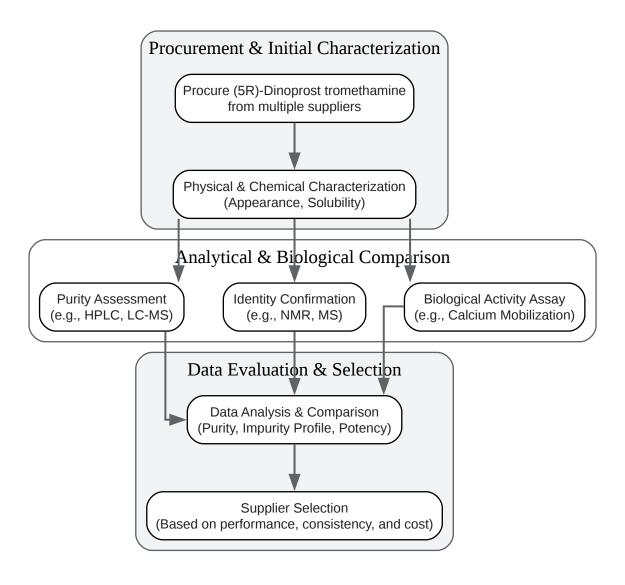
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Caption: Signaling pathway of **(5R)-Dinoprost tromethamine**.

Experimental Workflow for Comparison of Commercial Sources

A systematic approach is necessary to objectively compare different commercial sources of a chemical compound. The workflow should include initial characterization of the physical and chemical properties, followed by a quantitative assessment of purity and biological activity.





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Caption: Workflow for comparing commercial chemical sources.

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